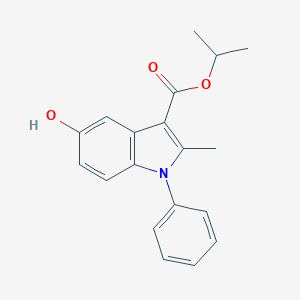![molecular formula C13H11N3O4 B259569 1-[6-(2,5-Dioxopyrrolidin-1-yl)pyridin-2-yl]pyrrolidine-2,5-dione](/img/structure/B259569.png)
1-[6-(2,5-Dioxopyrrolidin-1-yl)pyridin-2-yl]pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[6-(2,5-Dioxopyrrolidin-1-yl)pyridin-2-yl]pyrrolidine-2,5-dione, commonly known as DPP-4 inhibitor, is a type of medication used to treat type 2 diabetes. This medication works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for breaking down the hormone incretin. Incretin is a hormone that stimulates insulin secretion and reduces glucagon secretion, resulting in lower blood glucose levels. By inhibiting DPP-4, DPP-4 inhibitor increases the levels of incretin, leading to improved glucose control in patients with type 2 diabetes.
Wirkmechanismus
1-[6-(2,5-Dioxopyrrolidin-1-yl)pyridin-2-yl]pyrrolidine-2,5-dione inhibitor works by inhibiting the enzyme this compound, which is responsible for breaking down the hormone incretin. Incretin is a hormone that stimulates insulin secretion and reduces glucagon secretion, resulting in lower blood glucose levels. By inhibiting this compound, this compound inhibitor increases the levels of incretin, leading to improved glucose control in patients with type 2 diabetes.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have several biochemical and physiological effects in patients with type 2 diabetes. These effects include increased insulin secretion, decreased glucagon secretion, improved glucose control, and reduced inflammation. In addition, this compound inhibitor has been shown to have a low risk of hypoglycemia and weight gain, making it a favorable option for patients with type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
1-[6-(2,5-Dioxopyrrolidin-1-yl)pyridin-2-yl]pyrrolidine-2,5-dione inhibitor has several advantages and limitations for lab experiments. The advantages of this compound inhibitor include its ability to improve glucose control in patients with type 2 diabetes, its low risk of hypoglycemia and weight gain, and its favorable safety profile. The limitations of this compound inhibitor include the potential for drug interactions and the need for further research to fully understand its long-term effects.
Zukünftige Richtungen
There are several future directions for the research and development of 1-[6-(2,5-Dioxopyrrolidin-1-yl)pyridin-2-yl]pyrrolidine-2,5-dione inhibitor. These include the development of more potent and selective this compound inhibitors, the investigation of combination therapies with other antidiabetic medications, and the exploration of the potential cardiovascular benefits of this compound inhibitor. In addition, further research is needed to fully understand the long-term safety and efficacy of this compound inhibitor.
Synthesemethoden
1-[6-(2,5-Dioxopyrrolidin-1-yl)pyridin-2-yl]pyrrolidine-2,5-dione inhibitor can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. The most common method for synthesizing this compound inhibitor is chemical synthesis, which involves the reaction of 6-(2,5-Dioxopyrrolidin-1-yl)pyridin-2-amine with pyrrolidine-2,5-dione.
Wissenschaftliche Forschungsanwendungen
1-[6-(2,5-Dioxopyrrolidin-1-yl)pyridin-2-yl]pyrrolidine-2,5-dione inhibitor has been extensively studied for its efficacy in treating type 2 diabetes. Several clinical trials have shown that this compound inhibitor is effective in lowering blood glucose levels and improving glycemic control in patients with type 2 diabetes. In addition, this compound inhibitor has been shown to have a low risk of hypoglycemia and weight gain, making it a favorable option for patients with type 2 diabetes.
Eigenschaften
Molekularformel |
C13H11N3O4 |
|---|---|
Molekulargewicht |
273.24 g/mol |
IUPAC-Name |
1-[6-(2,5-dioxopyrrolidin-1-yl)pyridin-2-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C13H11N3O4/c17-10-4-5-11(18)15(10)8-2-1-3-9(14-8)16-12(19)6-7-13(16)20/h1-3H,4-7H2 |
InChI-Schlüssel |
JHXAYAXKTJTGQK-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)C2=NC(=CC=C2)N3C(=O)CCC3=O |
Kanonische SMILES |
C1CC(=O)N(C1=O)C2=NC(=CC=C2)N3C(=O)CCC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-[6-amino-5-cyano-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B259488.png)
![12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene](/img/structure/B259492.png)
![2-Amino-3-[4-(2-amino-5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-1-piperazinyl]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B259495.png)


![N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide](/img/structure/B259504.png)

![N-benzyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B259507.png)

![N-acetyl-N-(3-{2-nitro-10H-indolo[3,2-b]quinolin-10-yl}propyl)acetamide](/img/structure/B259510.png)
![Ethyl 2-{[3-(cyclohexylamino)propanoyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B259513.png)


![1-[3-(4-morpholinyl)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B259520.png)